Enhanced Aqueous Solubility Profile vs. Analog Without Ethoxy Spacer
The target compound's ethoxy spacer increases the Topological Polar Surface Area (TPSA) and hydrogen bond acceptor count, predicting superior aqueous solubility compared to the directly-linked analog 3-[(tert-butyldimethylsilyl)oxy]propanal (CAS 89922-82-7). For the target compound (C11H24O3Si), the TPSA is calculated as 35.5 Ų with three hydrogen bond acceptors [1]. In contrast, the comparator (C9H20O2Si) has a lower TPSA of 26.3 Ų and only two hydrogen bond acceptors [2], a difference that can significantly affect solubility and clearance rates in a biological setting.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 35.5 Ų (3 H-bond acceptors) |
| Comparator Or Baseline | 26.3 Ų (2 H-bond acceptors) for 3-((tert-butyldimethylsilyl)oxy)propanal (CAS 89922-82-7) |
| Quantified Difference | +35% TPSA, +1 H-bond acceptor |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
When used as a PROTAC linker, the enhanced polarity and solubility can directly impact the physicochemical properties of the final degrader molecule, potentially improving its drug-likeness and reducing non-specific binding.
- [1] PubChem. Compound Summary for CID 124220794: 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 10199265: 3-[(tert-Butyldimethylsilyl)oxy]propanal. National Center for Biotechnology Information. View Source
